o-Toluoyl-5-hydroxy Omeprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

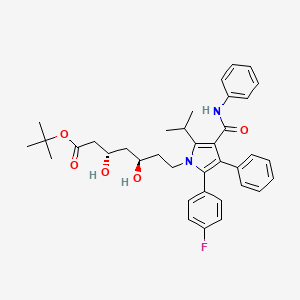

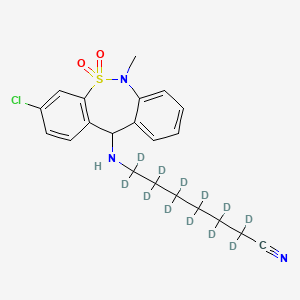

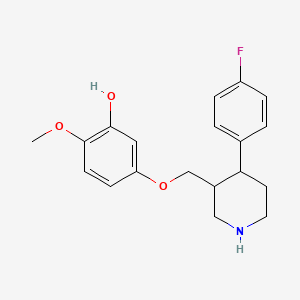

O-Toluoyl-5-hydroxy omeprazole (OTOHO) is a novel prodrug of omeprazole, a widely used proton pump inhibitor (PPI) drug. OTOHO is a derivative of omeprazole and has been found to be more effective than the parent compound in the treatment of certain gastrointestinal disorders.

Applications De Recherche Scientifique

Enantioselective Quantification and Metabolic Profiling

o-Toluoyl-5-hydroxy Omeprazole, as a metabolite of Omeprazole, is crucial in the pharmacokinetic and pharmacodynamic studies of the drug. Researchers have developed methods for the enantioselective quantification of Omeprazole and its main metabolites, including 5-hydroxyomeprazole, in human serum. This is significant for understanding the drug's metabolism and interaction with enzymes like cytochrome P450 2C19 and 3A4, as these enzymes play a critical role in the drug's metabolic pathway (Martens-Lobenhoffer et al., 2007).

Investigating Metabolism and Enzyme Activities

The stereoselective metabolism of Omeprazole and its metabolites has been a focus of research to understand the drug's interaction with various liver microsomal enzymes across different species. Studies on liver microsomes from experimental animals, including non-human primates and humans, have highlighted the preferential mediation of certain Omeprazole metabolites, offering insights into the drug's pharmacokinetics and enzyme interactions (Uehara et al., 2016).

Understanding Drug-Induced Adverse Effects and Mechanisms

While primarily focusing on the drug's therapeutic applications and metabolic pathways, researchers have also explored the possible adverse effects and underlying mechanisms. Studies have reported changes in brain serotonin, dopamine metabolism, and the expression of certain receptors in rats treated with Omeprazole. These findings shed light on the drug's potential impact on neurological functions and neurotransmission, although they are not directly related to this compound (Ali et al., 2020).

Identification of Degradation Products

Understanding the degradation products of Omeprazole and its metabolites like 5-hydroxyomeprazole is crucial for assessing the environmental impact of the drug's excretion and its fate during wastewater treatment. High-resolution mass spectrometry has been employed to identify and characterize the degradation products of these compounds, providing essential information for environmental risk assessments (Roberts et al., 2018).

Analyzing Metabolic Variations and Drug Interaction

Research on the influence of genetic polymorphisms on the metabolism of Omeprazole provides insights into individual variations in drug response. The study of CYP2C19 variants and their impact on the metabolic pathway of Omeprazole underscores the importance of personalized medicine and the need to consider genetic factors in drug therapy (Hanioka et al., 2008).

Propriétés

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBBKVJRGFSTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

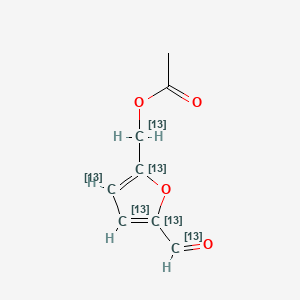

Molecular Formula |

C25H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676164 |

Source

|

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120003-79-4 |

Source

|

| Record name | [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120003-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)